Pironetin

Vue d'ensemble

Description

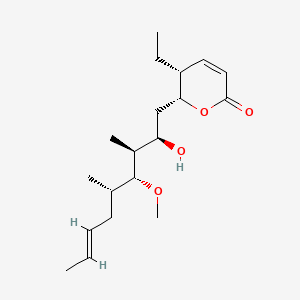

La pironetine est un produit naturel isolé des bouillons de fermentation d'espèces de Streptomyces. Elle est connue pour ses puissantes propriétés anticancéreuses, principalement en raison de sa capacité à se lier à l'α-tubuline et à inhiber la polymérisation des microtubules . Ce composé présente une structure unique caractérisée par un cycle dihydropyrone, qui joue un rôle crucial dans son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une voie de synthèse courante est la réaction de cyclocondensation aldéhyde-halogénure d'acyle catalysée par un alcaloïde (AAC), qui permet la synthèse totale asymétrique des antipodes naturels et non naturels de la pironetine . Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de réactifs spécifiques pour obtenir la stéréochimie et le placement des groupes fonctionnels souhaités.

Méthodes de production industrielle

La production industrielle de la pironetine est moins courante en raison de sa structure complexe et des défis liés à sa synthèse. Les progrès de la chimie de synthèse ont permis de produire des analogues de la pironetine avec des modifications de la chaîne latérale et du cycle lactone, qui conservent une part importante de l'activité biologique du métabolite naturel .

Analyse Des Réactions Chimiques

Types de réactions

La pironetine subit plusieurs types de réactions chimiques, notamment :

Réaction d'addition de Michael : La pironetine forme une liaison covalente avec la cystéine-316 de l'α-tubuline par une réaction d'addition de Michael.

Oxydation et réduction : Ces réactions sont utilisées dans la synthèse d'analogues de la pironetine, où des groupes fonctionnels spécifiques sont introduits ou modifiés.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de la pironetine comprennent les halogénures d'acyle, les aldéhydes et divers catalyseurs pour la synthèse asymétrique . Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des analogues de la pironetine avec des chaînes latérales et des groupes fonctionnels variables. Ces analogues sont évalués pour leur activité cytotoxique et leur interaction avec la tubuline .

Applications de la recherche scientifique

La pironetine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour l'étude des inhibiteurs de la polymérisation des microtubules.

Biologie : Étudiée pour sa capacité à se lier à l'α-tubuline et à perturber la dynamique des microtubules.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques.

Mécanisme d'action

La pironetine exerce ses effets en se liant de manière covalente à la cystéine-316 de l'α-tubuline, ce qui perturbe la boucle T7 et l'hélice H8 de l'α-tubuline . Cette perturbation inhibe la formation de microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent le réseau de microtubules et la régulation de la division cellulaire .

Applications De Recherche Scientifique

Pironetin is a natural product that exhibits anticancer properties via its interaction with tubulin, thereby inhibiting microtubule assembly . It binds to α-tubulin, specifically to the αCys316 residue, which disrupts the T7 loop and helix H8, both crucial for longitudinal tubulin contacts in microtubules .

Scientific Research Applications

This compound's unique mechanism of action and its effects on tubulin have spurred research into its potential applications, particularly in cancer treatment.

Anticancer Drug Development

- Mechanism of Action this compound is known to bind to α-tubulin and is a potent inhibitor of microtubule polymerization . this compound covalently binds to cysteine-316 in α-tubulin via a Michael addition reaction .

- Overcoming Drug Resistance this compound has demonstrated effectiveness against cell lines resistant to other microtubule-targeted drugs and multidrug-resistant cells .

- Structural Insights The crystal structure of the tubulin-pironetin complex reveals that this compound perturbs the T7 loop and helix H8 of α-tubulin, which are essential for establishing longitudinal tubulin contacts in microtubules. This explains how this compound inhibits the formation of microtubules . These data define the molecular details of the this compound binding site on α-tubulin and offer a basis for designing this compound variants with improved activity profiles and to extend the knowledge of strategies evolved by natural products to target and perturb the microtubule cytoskeleton .

This compound Analogues

This compound analogues are designed to retain a substantial proportion of the biological activity of the natural metabolite while displaying a more simplified structure .

SAR studies on this compound have shown that the presence of the conjugated double bond in the lactone ring and of the hydroxyl group at C-9 are essential for biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the interaction of compounds like cryptoconcatones with tubulin dimers, based on the structural analogy with this compound . The α-tubulin binding capacity of each compound was quantified .

Effects on Tubulin Polymerization

This compound inhibits tubulin polymerization . When tubulin assembly is carried out in the presence of this compound, no absorbance is measured throughout the reaction time, which is in accordance with the behaviour of a drug that inhibits tubulin polymerization .

Other Applications

Mécanisme D'action

Pironetin exerts its effects by binding covalently to cysteine-316 of α-tubulin, which perturbs the T7 loop and helix H8 of α-tubulin . This disruption inhibits the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the microtubule network and the regulation of cell division .

Comparaison Avec Des Composés Similaires

La pironetine est unique parmi les agents ciblant les microtubules en raison de son site de liaison spécifique sur l'α-tubuline. Des composés similaires comprennent :

Vinblastine : Se lie à la β-tubuline et inhibe la polymérisation des microtubules.

Colchicine : Cible également la β-tubuline et perturbe la dynamique des microtubules.

Taxol : Favorise la polymérisation et la stabilisation des microtubules.

Par rapport à ces composés, la liaison unique de la pironetine à l'α-tubuline offre un mécanisme d'action différent, ce qui peut présenter des avantages pour surmonter la résistance aux médicaments en chimiothérapie .

Activité Biologique

Pironetin is a natural product known for its significant biological activity, particularly its anticancer properties. This compound, originally isolated from Streptomyces species, exhibits a unique mechanism of action by covalently modifying α-tubulin, a key component of the microtubule cytoskeleton. This article delves into the biological activity of this compound, summarizing its effects on cancer cells, mechanisms of action, metabolic stability, and potential for therapeutic development.

This compound's primary mechanism involves the inhibition of microtubule polymerization. It binds covalently to cysteine-316 (Cys316) of α-tubulin via a Michael addition reaction, disrupting the normal dynamics of microtubule assembly and disassembly. This action is crucial because microtubules play a vital role in cell division and intracellular transport.

Recent studies have shown that this compound effectively halts the cell cycle at the M phase, with an IC50 ranging from 1.5 to 26 nM against various cancer cell lines. Notably, it has demonstrated efficacy against cell lines resistant to other microtubule-targeting agents, such as those expressing the multidrug resistance gene (mdr1) .

Anticancer Activity

This compound exhibits potent antiproliferative effects against multiple cancer cell lines. Table 1 summarizes its activity against various cancer types:

| Cancer Cell Line | GI50 (nM) | Notes |

|---|---|---|

| OVCAR5 | 21.9 | Ovarian cancer |

| A2780 | 41.0 | Ovarian cancer |

| P388 | N/A | Murine leukemia model; poor in vivo efficacy due to rapid metabolism |

| MCF7 | N/A | Breast cancer |

Despite its strong in vitro activity, this compound's in vivo efficacy has been limited due to rapid metabolic degradation and associated toxicity . In studies involving mice with P388 murine leukemia cells, severe weight loss was observed alongside poor therapeutic outcomes .

Metabolic Stability and Derivatives

This compound undergoes significant metabolic transformation in both human and mouse liver microsomes, with a half-life of approximately 7 minutes in human systems. The primary metabolic pathway involves oxidation at the C12–13 moiety and modifications to the α,β-unsaturated lactone structure . A total of 17 metabolites were identified for phenylthis compound (a structural analog), indicating that modifications aimed at enhancing metabolic stability could be beneficial for therapeutic applications .

To address these challenges, researchers have synthesized various this compound analogs. Some notable findings include:

- 4-Fluorophenyl Analog : Showed improved potency (GI50 = 16.5 nM against OVCAR5) compared to this compound.

- 7-O-Methyl Analog : Demonstrated reduced activity (36-fold decrease in OVCAR5 cells) compared to this compound .

These modifications highlight the structure-activity relationship (SAR) critical for developing more effective derivatives.

Case Studies and Research Findings

- In Vitro Studies : this compound has been shown to effectively inhibit tubulin polymerization in vitro, with studies demonstrating irreversible binding to α-tubulin . This property is particularly advantageous as it could lead to prolonged therapeutic effects.

- In Vivo Efficacy : While initial studies indicated poor efficacy in vivo due to rapid metabolism and toxicity, ongoing research aims to develop more stable analogs that retain high biological activity without adverse effects .

- Molecular Docking Studies : Recent molecular docking analyses have confirmed that compounds similar to this compound can also bind effectively to α-tubulin, suggesting that this binding site could be a promising target for new anticancer drug designs .

Propriétés

IUPAC Name |

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHGDBYGUWEHCV-FSEPSNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037185 | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-02-7 | |

| Record name | Pironetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.